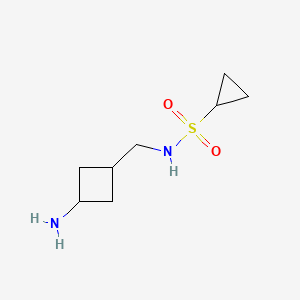
2-Ethoxy-5-(3-fluorophenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-5-(3-fluorophenyl)aniline is an organic compound that belongs to the class of anilines Anilines are aromatic amines, which are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(3-fluorophenyl)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 2-ethoxyaniline, undergoes nitration to form 2-ethoxy-5-nitroaniline. This intermediate is then reduced to 2-ethoxy-5-aminophenol.
Suzuki-Miyaura Coupling: The 2-ethoxy-5-aminophenol is then subjected to a Suzuki-Miyaura coupling reaction with 3-fluorophenylboronic acid in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-5-(3-fluorophenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-Ethoxy-5-(3-fluorophenyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-5-(3-fluorophenyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy and fluorophenyl groups contribute to its binding affinity and specificity. The compound can modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethoxy-5-(4-fluorophenyl)aniline
- 2-Ethoxy-5-(2-fluorophenyl)aniline
- 2-Methoxy-5-(3-fluorophenyl)aniline
Uniqueness
2-Ethoxy-5-(3-fluorophenyl)aniline is unique due to the specific positioning of the ethoxy and fluorophenyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Propriétés
Formule moléculaire |
C14H14FNO |
|---|---|
Poids moléculaire |
231.26 g/mol |
Nom IUPAC |
2-ethoxy-5-(3-fluorophenyl)aniline |
InChI |
InChI=1S/C14H14FNO/c1-2-17-14-7-6-11(9-13(14)16)10-4-3-5-12(15)8-10/h3-9H,2,16H2,1H3 |
Clé InChI |
HGYCPINYVYBYJM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2=CC(=CC=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(Tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylicacid](/img/structure/B13636392.png)





![2-(Sec-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13636423.png)
![[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formicacid](/img/structure/B13636424.png)



